molecular formula C21H17N7O2 B7052175 2-methyl-3-pyridin-2-yl-N'-[4-(tetrazol-1-yl)benzoyl]benzohydrazide

2-methyl-3-pyridin-2-yl-N'-[4-(tetrazol-1-yl)benzoyl]benzohydrazide

Cat. No.: B7052175
M. Wt: 399.4 g/mol
InChI Key: AXXDFDJGSFGGJB-UHFFFAOYSA-N
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Description

2-methyl-3-pyridin-2-yl-N'-[4-(tetrazol-1-yl)benzoyl]benzohydrazide is a complex organic compound notable for its multifaceted applications in various scientific fields, including medicinal chemistry and materials science. This compound features a pyridine ring, a benzoyl group, and a tetrazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-pyridin-2-yl-N'-[4-(tetrazol-1-yl)benzoyl]benzohydrazide typically involves multiple steps:

  • Formation of the Pyridine Derivative: : The starting material, 2-methyl-3-pyridine, is usually synthesized through a cyclization reaction.

  • Benzoyl Tetrazole Intermediate: : The preparation of the benzoyl tetrazole derivative can be accomplished via a reaction between 4-aminobenzoic acid and sodium azide, followed by acylation with an appropriate reagent.

  • Condensation Reaction: : The final condensation reaction between the pyridine derivative and the benzoyl tetrazole intermediate yields the target compound.

Industrial Production Methods

The industrial production of this compound requires carefully controlled conditions to ensure purity and yield. Standard procedures involve large-scale reactors, precise temperature control, and high-purity reagents to facilitate the multi-step synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

  • Reduction: : Reduction reactions typically target the nitro or carbonyl groups within the molecule.

  • Substitution: : Substitution reactions can occur at the pyridine or benzoyl rings, often facilitated by catalytic conditions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate or hydrogen peroxide.

  • Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

  • Substitution: : Catalysts such as palladium on carbon (Pd/C) or strong acids/bases can be used to drive substitution reactions.

Major Products

  • Oxidation: : Oxidized derivatives of the pyridine or benzoyl rings.

  • Reduction: : Reduced forms of nitro groups to amines or reduction of carbonyl groups to alcohols.

  • Substitution: : Various substituted products, depending on the reagents used.

Scientific Research Applications

Chemistry

The compound's ability to participate in diverse chemical reactions makes it useful in synthetic organic chemistry for creating complex molecules.

Biology

In biological research, this compound can serve as a precursor for synthesizing biologically active molecules, which may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.

Medicine

2-methyl-3-pyridin-2-yl-N'-[4-(tetrazol-1-yl)benzoyl]benzohydrazide is studied for its potential pharmacological effects and could be a candidate for drug development targeting specific molecular pathways.

Industry

The compound is also useful in the development of advanced materials, such as coordination polymers and metal-organic frameworks, due to its functional groups capable of metal coordination.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets, which could include enzymes, receptors, or nucleic acids. These interactions often lead to modulation of biological pathways, resulting in therapeutic effects or changes in cellular behavior.

Comparison with Similar Compounds

Unique Features

The combination of the pyridine, benzoyl, and tetrazole rings gives 2-methyl-3-pyridin-2-yl-N'-[4-(tetrazol-1-yl)benzoyl]benzohydrazide unique reactivity and stability compared to other compounds.

Similar Compounds

  • 3-pyridinecarboxylic acid derivatives: : Shares the pyridine core but lacks the complex functionalization.

  • Tetrazole-containing compounds: : Known for their high nitrogen content and reactivity.

  • Benzohydrazide derivatives: : Similar structural motifs but with different substituents affecting their reactivity and applications.

By providing a detailed analysis of this compound, we can appreciate its significance in various scientific and industrial contexts. This compound exemplifies the intersection of advanced organic synthesis, chemical reactivity, and practical applications, making it a valuable subject for ongoing research.

Properties

IUPAC Name

2-methyl-3-pyridin-2-yl-N'-[4-(tetrazol-1-yl)benzoyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N7O2/c1-14-17(19-7-2-3-12-22-19)5-4-6-18(14)21(30)25-24-20(29)15-8-10-16(11-9-15)28-13-23-26-27-28/h2-13H,1H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXDFDJGSFGGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)N3C=NN=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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